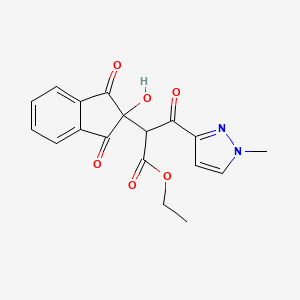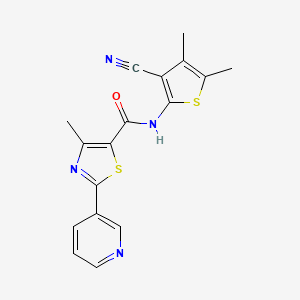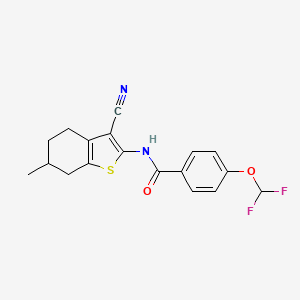![molecular formula C14H15BrN4O3 B10950123 3-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-propylbenzamide](/img/structure/B10950123.png)
3-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-propylbenzamide is a complex organic compound that features a pyrazole ring substituted with bromine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-propylbenzamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of bromine and nitro groups. The final step involves the coupling of the pyrazole derivative with N-propylbenzamide.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a 1,3-diketone.
Bromination and Nitration: The pyrazole ring is then brominated using bromine in an organic solvent, followed by nitration using a mixture of nitric acid and sulfuric acid.
Coupling Reaction: The brominated and nitrated pyrazole is then coupled with N-propylbenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-propylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzamide moiety, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (K2CO3, NaHCO3)
Reduction: Hydrogen gas, metal catalysts (Pd/C), metal hydrides (NaBH4, LiAlH4)
Oxidation: Potassium permanganate, chromium trioxide
Major Products
Substitution: Derivatives with different substituents replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized forms of the benzamide moiety.
Scientific Research Applications
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-propylbenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of pyrazole derivatives on biological systems, including their potential as anti-inflammatory or anticancer agents.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-propylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine and nitro groups can influence the compound’s reactivity and binding affinity, while the benzamide moiety can interact with biological targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A simpler pyrazole derivative used as a starting material for more complex compounds.
3-nitro-1H-pyrazole: Another pyrazole derivative with a nitro group, used in various chemical syntheses.
N-propylbenzamide: A benzamide derivative without the pyrazole ring, used in different chemical and biological studies.
Uniqueness
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-propylbenzamide is unique due to the combination of the pyrazole ring with both bromine and nitro substituents, coupled with the N-propylbenzamide moiety. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.
This detailed article provides a comprehensive overview of 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-propylbenzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H15BrN4O3 |
|---|---|
Molecular Weight |
367.20 g/mol |
IUPAC Name |
3-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-propylbenzamide |
InChI |
InChI=1S/C14H15BrN4O3/c1-2-6-16-14(20)11-5-3-4-10(7-11)8-18-9-12(15)13(17-18)19(21)22/h3-5,7,9H,2,6,8H2,1H3,(H,16,20) |
InChI Key |
NIYIDGPBRKIGMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC=CC(=C1)CN2C=C(C(=N2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide](/img/structure/B10950043.png)

![3-chloro-N-[1-(methoxymethyl)-1H-pyrazol-4-yl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10950049.png)
![2,4-dichloro-5-(diethylsulfamoyl)-N-[(4-methylbenzyl)oxy]benzamide](/img/structure/B10950057.png)
![N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10950072.png)
![4-[(2-bromophenoxy)methyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B10950075.png)
![3-[3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B10950078.png)
![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10950083.png)

![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10950093.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N'-[(E)-(pentafluorophenyl)methylidene]acetohydrazide](/img/structure/B10950100.png)
![1-ethyl-3-methyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10950109.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10950111.png)

